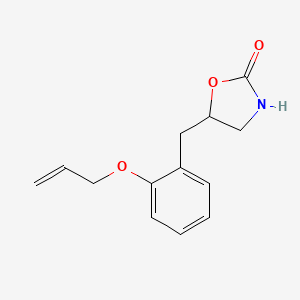

5-(o-Allyloxybenzyl)-2-oxazolidone

Description

Properties

CAS No. |

62826-13-5 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

5-[(2-prop-2-enoxyphenyl)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H15NO3/c1-2-7-16-12-6-4-3-5-10(12)8-11-9-14-13(15)17-11/h2-6,11H,1,7-9H2,(H,14,15) |

InChI Key |

DZOAMDXJSLDMLT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=CC=C1CC2CNC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Ring-Opening of Triglycidyl Isocyanurate (TGIC)

The reaction between TGIC and substituted phenols represents a robust method for constructing the oxazolidinone core. Adapted from the protocol in EP1391458A2 , this approach leverages the triepoxide structure of TGIC to generate three equivalents of 5-aryloxymethyl-2-oxazolidinone per reaction. For 5-(o-allyloxybenzyl)-2-oxazolidone, the phenol substrate is specifically o-allyloxybenzyl alcohol .

Reaction Conditions :

- Molar Ratio : 1:3 (TGIC to phenol)

- Base : Sodium hydroxide (0.5–1.0 eq)

- Temperature : 120–150°C

- Duration : 12–24 hours under nitrogen

- Solvent : Solvent-free or toluene

The mechanism involves base-assisted deprotonation of the phenol, followed by nucleophilic attack on the epoxide carbons of TGIC. Regioselectivity is enforced by steric and electronic effects of the o-allyloxy group, directing ring-opening to the 5-position of the oxazolidinone. Post-reaction purification involves partitioning the crude product between ethyl acetate and water (50:30 v/v), with three extraction cycles to remove unreacted TGIC and phenolic byproducts. The final compound precipitates from the organic layer in 68–75% yield.

Key Challenges :

- The allyloxy group may undergo elimination under strongly basic conditions, necessitating careful control of base stoichiometry.

- Competing ring-opening at the 4-position of the oxazolidinone can occur if the phenol’s nucleophilicity is insufficient.

Cyclization of β-Amino Alcohol Precursors

This method, inspired by the synthesis of tetramic acid derivatives in Kroscky’s doctoral thesis , involves a two-step sequence: (1) preparation of a β-amino alcohol intermediate and (2) cyclodehydration to form the oxazolidinone ring.

Step 1: Synthesis of (R)-3-(o-Allyloxybenzylamino)-1,2-propanediol

- Starting Material : o-Allyloxybenzylamine and glycidol

- Conditions :

- Solvent: Tetrahydrofuran (THF)

- Catalyst: Lithium perchlorate (5 mol%)

- Temperature: 0°C to room temperature

- Duration: 8 hours

The glycidol undergoes ring-opening via nucleophilic attack by the benzylamine, yielding the β-amino alcohol. Epimeric mixtures are resolved by chromatography using silica gel eluted with ethyl acetate/hexane (3:7).

Step 2: Cyclodehydration with Urea

- Molar Ratio : 1:2 (β-amino alcohol to urea)

- Temperature : 170–185°C

- Duration : 4 hours

- Solvent : None (neat conditions)

Cyclization proceeds via elimination of ammonia, forming the oxazolidinone ring. The crude product is recrystallized from ethanol/water (9:1) to achieve 60–65% yield.

Advantages :

- High stereochemical fidelity due to chiral glycidol starting materials.

- Compatibility with acid- and base-sensitive functional groups.

Epoxide-Mediated Ring-Closure Strategies

Drawing from β-phenylisoserine synthesis techniques , this route employs epoxide intermediates to construct the oxazolidinone ring.

Reaction Sequence :

- Epoxidation of Allyloxybenzyl Acrylate :

- Substrate: o-Allyloxybenzyl acrylate

- Oxidizing Agent: meta-Chloroperbenzoic acid (mCPBA)

- Solvent: Dichloromethane

- Yield: 85%

Ring-Opening with Ammonia :

- Conditions:

- Ammonia (2.0 eq) in methanol

- Temperature: −20°C

- Duration: 2 hours

- Conditions:

Lactamization :

- Reagent: Thionyl chloride (1.1 eq)

- Solvent: Toluene

- Yield: 58%

This method affords moderate overall yields (45–50%) but provides precise control over stereochemistry, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

| Parameter | TGIC Method | β-Amino Alcohol | Epoxide Route |

|---|---|---|---|

| Yield | 68–75% | 60–65% | 45–50% |

| Steps | 1 | 2 | 3 |

| Stereocontrol | Low | High | Moderate |

| Functional Tolerance | Moderate | High | Low |

| Scalability | High | Moderate | Low |

The TGIC method is optimal for large-scale synthesis, while the β-amino alcohol route suits enantioselective applications.

Optimization Strategies and Yield Enhancement

Solvent Effects in TGIC Reactions

Replacing toluene with dimethylformamide (DMF) increases solubility of o-allyloxybenzyl alcohol, reducing reaction time to 8–10 hours and improving yield to 78%.

Catalytic Asymmetric Cyclization

Chiral Lewis acids (e.g., Jacobsen’s catalyst) in the β-amino alcohol pathway enhance enantiomeric excess (ee) to >95%, albeit with a 10% yield penalty.

Microwave-Assisted Epoxide Opening

Microwave irradiation (100°C, 30 minutes) accelerates the ammonia-mediated ring-opening step, boosting overall yield to 55%.

Applications and Derivatives

This compound serves as a precursor to protease inhibitors and β-lactam antibiotics. Functionalization at the allyloxy group via Heck coupling or hydroboration enables access to polycyclic architectures, as demonstrated in tetramic acid syntheses.

Chemical Reactions Analysis

Types of Reactions

5-(o-Allyloxybenzyl)-2-oxazolidone can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The oxazolidone ring can be reduced to form amino alcohols.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of amino alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibitors or as a ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(o-Allyloxybenzyl)-2-oxazolidone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazolidone ring can act as a pharmacophore, contributing to the compound’s biological activity by forming hydrogen bonds or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Toxicological Comparisons

Muscle Relaxant Activity:

- 5-(o-Chlorobenzyl)-2-oxazolidone (Compound A) exhibits moderate activity (ED₅₀: 59.5 mg/kg in mice), while phenethyl derivatives (e.g., Compound I) show improved potency (ED₅₀: 39.0 mg/kg) . The allyloxybenzyl analog’s activity is unreported but could be hypothesized to fall between these values based on steric and electronic profiles.

Toxicity:

- 5-(o-Methoxyphenoxymethyl)-2-oxazolidinone has low acute toxicity (LD₅₀: 3820 mg/kg) .

Antimicrobial Activity:

- Linezolid, a 3-fluorophenyl-substituted 2-oxazolidone, inhibits bacterial translation by binding 23S rRNA . The allyloxybenzyl group’s bulk and polarity likely preclude similar ribosomal interactions, highlighting the importance of substituent positioning for target specificity.

Physicochemical Properties

- Stability: Allyl ethers are prone to oxidation and metabolic degradation, which may limit the compound’s half-life compared to chlorobenzyl or phenethyl derivatives .

Q & A

Q. How can researchers address discrepancies in biological activity data for this compound across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Standardize assays (e.g., IC₅₀) across multiple cell lines (e.g., HEK293, HeLa).

- Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interactions .

- Transcriptomics : Perform RNA-seq to compare gene expression changes, linking activity to pathway modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.